molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No.: B105489
CAS No.: 32768-54-0
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
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Description

2,3-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound appears as a clear, colorless to slightly yellow liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorotoluene can be synthesized through various methods. One common method involves the chlorination of 2-chlorotoluene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer reaction. This process includes several steps: condensation of o-toluidine with urea, sulfonation, chlorination, hydrolysis, and finally, diazotization and Sandmeyer reaction to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the directional chlorination of 2-chlorotoluene. This method involves the use of a directional chlorination catalyst, which helps in selectively chlorinating the desired positions on the benzene ring. The reaction is followed by separation of the components using a rectifying column .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction Reactions: It can be reduced to form chlorinated toluenes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of chlorinated benzoic acids.

    Reduction: Formation of less chlorinated toluenes.

Scientific Research Applications

2,3-Dichlorotoluene is used in various scientific research applications:

Comparison with Similar Compounds

2,3-Dichlorotoluene can be compared with other dichlorotoluene isomers such as:

    2,4-Dichlorotoluene: Similar in structure but with chlorine atoms at the 2nd and 4th positions.

    2,5-Dichlorotoluene: Chlorine atoms at the 2nd and 5th positions.

    2,6-Dichlorotoluene: Chlorine atoms at the 2nd and 6th positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

1,2-dichloro-3-methylbenzene
Source PubChem
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InChI

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCPXYBLCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067717
Record name Benzene, 1,2-dichloro-3-methyl-
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Molecular Weight

161.03 g/mol
Source PubChem
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CAS No.

32768-54-0
Record name 2,3-Dichlorotoluene
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name 2,3-dichlorotoluene
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Synthesis routes and methods

Procedure details

The chlorination of toluene in the presence of catalysts is known to produce the ring-chlorinated isomeric o-, m- and p-monochlorotoluenes in a ratio which varies according to the type of catalyst used and the reaction conditions chosen. Thus, for example, the chlorination of toluene at 50° C. in the presence of FeCl3 as catalyst up to a density of 1.043 g/cm3 (20° C.) leads to a product comprising 19% by weight of toluene, 49% by weight of o-chlorotoluene, 2% by weight of m-chlorotoluene and 25.5% by weight of p-chlorotoluene. Apart from these, 4.5% of dichlorotoluene are additionally formed (Ullmanns Encyl. der techn. Chemie [Ullmann's Encyclopedia of Industrial Chemistry] (1975), Volume 9, page 512). The use of TiCl4, SnCl4, WCl6 or ZrCl4 as catalysts at a chlorination temperature of 10°-30° C. increases the o-chlorotoluene content to 75% by weight (U.S. Pat. No. 3,000,975), while the use of disulfide dichloride and the metal chlorides mentioned or of sulfur and SbCl3 shifts the isomeric ratio in favor of p-chlorotoluene (U.S. Pat. No. 1,946,040). There is no successful instance of obtaining a single isomer by a suitable choice of catalyst or reaction conditions. All these processes therefore require a subsequent separation of the reaction mixture into the pure isomers, which separation is customarily carried out in two stages where, in a first working-up stage, which is expensive in outlay and energy, o-chlorotoluene (boiling point 158.5° C.) is separated as top product by distillation, for example in a bubble cap column having over 200 theoretical plates, from a bottom comprising m- and p-chlorotoluene. Due to the small difference in the boiling points of these isomers (161.2° C. and 161.5° C. respectively), it is no longer possible to separate their mixture by distillation. Pure p-chlorotoluene (melting point 7.6° C.) must therefore be separated in a second step by crystallization from the m-isomer, which has a lower melting point (melting point -48.7° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 2,3-dichlorotoluene?

A: One established method involves a multi-step synthesis starting from o-toluidine. [] This process encompasses nitration, two Sandmeyer reactions (converting an amino group to a chlorine atom), and a reduction step, resulting in a 25.8% overall yield of this compound. []

Q2: Can this compound be generated through isomerization or redistribution reactions?

A: Research indicates that this compound can be obtained as a byproduct during the aluminum chloride (AlCl3) catalyzed isomerization and redistribution of 2,5-dichlorotoluene. [] This reaction yields a mixture of dichlorotoluene isomers, including this compound at approximately 2.3% yield. []

Q3: Is this compound found in industrial byproducts, and if so, what are the implications?

A: Yes, analysis of the mother liquor from 2-chlorobenzoic acid production revealed the presence of this compound among other compounds. [] This finding highlights the importance of proper waste management in the chemical industry to minimize environmental pollution and potentially recover valuable byproducts. []

Q4: Are there any known applications of this compound in pharmaceutical synthesis?

A: this compound serves as a key starting material in the synthesis of lamotrigine, an anticonvulsant medication. [] The synthesis involves oxidation, thionyl chloride reaction, cyanidation, reaction with aminoguanidine bicarbonate, and cyclization, ultimately yielding lamotrigine. []

Q5: Has this compound been studied in the context of biodegradation?

A: While limited research exists specifically on this compound degradation, a study demonstrated the capability of the bacterium Comamonas testosterone KT5 to degrade various chlorotoluenes. [] This finding suggests the potential for bioremediation strategies to address environmental contamination by chlorinated aromatic compounds like this compound.

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